N-(4-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)phenyl)-2-fluorobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-{[6-(DIMETHYLAMINO)-2-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)-2-FLUOROBENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry for their therapeutic potential. The presence of a pyrimidine ring, a dimethylamino group, and a fluorobenzene sulfonamide moiety makes this compound particularly interesting for various scientific applications.
Preparation Methods
The synthesis of N-(4-{[6-(DIMETHYLAMINO)-2-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)-2-FLUOROBENZENE-1-SULFONAMIDE typically involves multiple steps, including nucleophilic substitution and coupling reactionsThe final step involves the coupling of the pyrimidine derivative with 2-fluorobenzenesulfonyl chloride under basic conditions to form the target compound .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The presence of the dimethylamino group allows for oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride, particularly targeting the sulfonamide group.
Substitution: Nucleophilic substitution reactions are common, especially at the fluorobenzene ring, using reagents like sodium methoxide or potassium tert-butoxide.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Scientific Research Applications
N-(4-{[6-(DIMETHYLAMINO)-2-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)-2-FLUOROBENZENE-1-SULFONAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cell signaling pathways.
Medicine: It has shown promise in preclinical studies as an anticancer agent, owing to its ability to inhibit specific molecular targets involved in cancer cell proliferation.
Industry: The compound is used in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of N-(4-{[6-(DIMETHYLAMINO)-2-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)-2-FLUOROBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby disrupting the signaling pathways that promote cell growth and survival. This inhibition can lead to the induction of apoptosis in cancer cells, making it a potential therapeutic agent .
Comparison with Similar Compounds
N-(4-{[6-(DIMETHYLAMINO)-2-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)-2-FLUOROBENZENE-1-SULFONAMIDE can be compared with other sulfonamide derivatives, such as:
N-(4-{[6-(DIMETHYLAMINO)-2-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)-N’-(3-FLUORO-4-METHYLPHENYL)UREA: This compound has a similar structure but includes a urea moiety, which can alter its biological activity and specificity.
2,4-DIAMINO-6-DIMETHYLAMINO-1,3,5-TRIAZINE: Another related compound with a triazine ring, known for its use in herbicides and pharmaceuticals.
The unique combination of the pyrimidine ring, dimethylamino group, and fluorobenzene sulfonamide moiety in N-(4-{[6-(DIMETHYLAMINO)-2-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)-2-FLUOROBENZENE-1-SULFONAMIDE makes it a versatile compound with significant potential in various fields of research and industry.
Properties
Molecular Formula |
C19H20FN5O2S |
---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
N-[4-[[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino]phenyl]-2-fluorobenzenesulfonamide |
InChI |
InChI=1S/C19H20FN5O2S/c1-13-21-18(12-19(22-13)25(2)3)23-14-8-10-15(11-9-14)24-28(26,27)17-7-5-4-6-16(17)20/h4-12,24H,1-3H3,(H,21,22,23) |
InChI Key |
RFFINLKQPRPNAU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=N1)N(C)C)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.